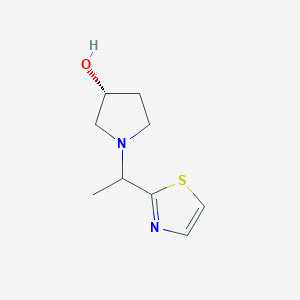

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Description

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chiral pyrrolidin-3-ol derivative substituted with a thiazole-containing ethyl group. Key structural features include:

- Pyrrolidin-3-ol backbone: A five-membered saturated ring with a hydroxyl group at the 3-position, conferring polarity and hydrogen-bonding capability.

- Stereochemistry: The (3R)-configuration dictates spatial orientation, influencing molecular interactions in biological systems.

Properties

IUPAC Name |

(3R)-1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREVUQMCBGOQCP-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=NC=CS1)N2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment to the Pyrrolidine Ring: The thiazole moiety is then attached to the pyrrolidine ring via a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiazole, making it a good nucleophile.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow chemistry to enhance reaction efficiency and yield. The use of automated systems for chiral resolution can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a thiazolidine derivative.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has several applications in scientific research:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The thiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

- Substituent : Phenylethyl group (vs. thiazolylethyl in the target compound).

- Stereochemistry : 1a (3R), 1b (3S) configurations.

- Key Differences: Electronic Properties: The phenyl group lacks the sulfur and nitrogen atoms present in thiazole, reducing polarizability and hydrogen-bonding capacity. Biological Activity: Both 1a and 1b were synthesized as SARS-CoV-2 replication inhibitors, with stereochemistry influencing potency .

Diaminopyrazole-Pyrrolidin-3-ol Derivatives

- Examples: 1-[4-Amino-2-(2-hydroxyethyl)-2H-pyrazol-3-yl]-pyrrolidin-3-ol (HBr salt) Analogous compounds with pyrazole-amino-ethyl substituents .

- Key Differences: Substituent: Pyrazole ring with amino and hydroxyethyl groups (vs. thiazole). Application: Used in oxidative hair dyeing, leveraging pyrrolidin-3-ol’s solubility and stability when formulated as HBr or HCl salts. Electronic Profile: Pyrazole’s nitrogen-rich structure enhances solubility but may reduce metabolic stability compared to thiazole.

Comparative Data Table

Research Findings and Implications

- Antiviral Activity : Compounds 1a and 1b demonstrate the importance of pyrrolidin-3-ol stereochemistry in antiviral efficacy, with (3R) configurations often showing superior activity in analogous systems . The thiazole variant’s sulfur atom could mimic pyridyl or oxadiazole moieties in viral protease binding.

- Cosmetic Applications : Pyrrolidin-3-ol derivatives in hair dyes highlight the scaffold’s versatility. Thiazole’s absence in these compounds suggests substituent choice is application-driven, balancing solubility and reactivity .

Biological Activity

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chiral compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring substituted with a thiazole moiety and a hydroxyl group, which are critical for its biological activity. The thiazole ring is known for its presence in various biologically active compounds, making this derivative particularly interesting for research and pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 1289689-30-0. The compound's stereochemistry plays a crucial role in its biological interactions, as the (3R) configuration can influence its binding affinity and efficacy against biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to the thiazole moiety and the hydroxyl group. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess significant antimicrobial properties, potentially effective against various pathogens.

- Neuroprotective Effects : The pyrrolidine core contributes to neuroprotective activities, which may be beneficial in treating neurodegenerative diseases.

- Analgesic Properties : Similar compounds have shown promise in pain management through modulation of pain pathways.

The mechanism of action involves interactions with specific molecular targets. The thiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Synthesis Methods

Several synthesis methods have been reported for obtaining this compound, including:

- Hantzsch Thiazole Synthesis : Involves the condensation of α-haloketones with thioamides to form the thiazole ring.

- Nucleophilic Substitution : The thiazole moiety is attached to the pyrrolidine ring through a nucleophilic substitution reaction, often using bases like sodium hydride or potassium carbonate.

- Chiral Resolution : The final step resolves the racemic mixture to obtain the (3R)-enantiomer using chiral chromatography or diastereomeric salt formation.

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidine derivatives | Thiazole ring with various substitutions | Antimicrobial, anti-inflammatory |

| Pyrrolidine-based compounds | Pyrrolidine core with different groups | Neuroprotective, analgesic |

| 2-Amino-thiazoles | Amino group on thiazole | Anticancer, antiviral |

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and other therapeutic areas. Its unique structure makes it a valuable intermediate in organic synthesis and material science applications.

Future Research Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigating its interactions at the molecular level could lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a thiazole derivative (e.g., 2-ethylthiazole) with a pyrrolidin-3-ol precursor. Key steps include:

- Nucleophilic substitution : Reacting 2-(chloromethyl)thiazole with (3R)-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) .

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., (S)-BINOL derivatives) to control stereochemistry at the 3-position of pyrrolidine. Chiral HPLC with amylose-based columns can verify enantiomeric excess (>98%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (60–75%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the thiazole-pyrrolidine linkage (e.g., δ 7.5–8.0 ppm for thiazole protons, δ 3.5–4.5 ppm for pyrrolidine CH-OH) .

- IR : Hydroxyl stretch (3300–3500 cm⁻¹) and thiazole C=N (1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 213.0895) validates molecular formula (C₉H₁₂N₂OS) .

Q. How should researchers address stability issues during storage?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the hydroxyl group. Use amber vials to avoid photodegradation .

- Stability assays : Monitor degradation via HPLC every 3 months; <5% decomposition over 12 months under recommended conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to thiamine-dependent enzymes (e.g., transketolase). The thiazole ring mimics thiamine’s heterocycle, showing ΔG ≈ –8.2 kcal/mol .

- MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2.0 Å indicates stable interactions .

Q. What strategies resolve contradictions in reported reaction yields for analogous pyrrolidine-thiazole derivatives?

- Methodological Answer :

- Variable analysis : Yields differ due to catalyst choice (e.g., Pd/C vs. Raney Ni in hydrogenation steps) and solvent polarity. Optimize via Design of Experiments (DoE) to identify critical factors .

- Byproduct profiling : LC-MS identifies competing pathways (e.g., over-alkylation) that reduce yields; adding TEMPO suppresses radical side reactions .

Q. What in vivo models are suitable for studying its pharmacokinetics and metabolic fate?

- Methodological Answer :

- Rodent studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Plasma half-life (t₁/₂ ≈ 2.3 h) and bioavailability (F ≈ 45%) are measured via LC-MS/MS .

- Metabolite ID : Liver microsome assays reveal CYP3A4-mediated oxidation of the pyrrolidine ring to a lactam metabolite .

Safety and Compliance

Q. What safety protocols are mandated for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.